molecular formula C25H29N7O2 B6423486 N-cyclohexyl[1-(3-imidazolylpropyl)-2-imino-10-methyl-5-oxo(1,6-dihydropyridin o[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)]carboxamide CAS No. 607387-26-8

N-cyclohexyl[1-(3-imidazolylpropyl)-2-imino-10-methyl-5-oxo(1,6-dihydropyridin o[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)]carboxamide

Cat. No.: B6423486
CAS No.: 607387-26-8
M. Wt: 459.5 g/mol
InChI Key: MMDHINBZJWUVKM-UHFFFAOYSA-N
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Description

This compound belongs to a class of fused heterocyclic carboxamides characterized by a pyridino[2,3-d]pyridino[1,2-a]pyrimidine core. Key structural features include:

  • A cyclohexyl carboxamide group at position 3.
  • A 3-imidazolylpropyl substituent at position 1, which introduces a polar, nitrogen-rich side chain.
  • 10-Methyl substitution enhancing steric and electronic effects on the fused ring system.

Properties

IUPAC Name

N-cyclohexyl-7-(3-imidazol-1-ylpropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N7O2/c1-17-7-5-12-32-22(17)29-23-20(25(32)34)15-19(24(33)28-18-8-3-2-4-9-18)21(26)31(23)13-6-11-30-14-10-27-16-30/h5,7,10,12,14-16,18,26H,2-4,6,8-9,11,13H2,1H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDHINBZJWUVKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCCN4C=CN=C4)C(=O)NC5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl[1-(3-imidazolylpropyl)-2-imino-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)]carboxamide involves multiple steps, starting with the preparation of the core heterocyclic structure. The key steps include:

    Formation of the pyridino[1,2-a]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the imidazolylpropyl group: This step typically involves a nucleophilic substitution reaction where the imidazole ring is attached to the core structure.

    Cyclohexylation: The cyclohexyl group is introduced through a Friedel-Crafts alkylation reaction.

    Final assembly: The final compound is obtained by coupling the intermediate products under controlled conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl[1-(3-imidazolylpropyl)-2-imino-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)]carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the reduction of specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific proteins or nucleic acids.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of N-cyclohexyl[1-(3-imidazolylpropyl)-2-imino-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)]carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Substituent Variations at Position 1

The 3-imidazolylpropyl group distinguishes this compound from analogs with alkyl or aryl substituents. Key comparisons include:

Compound Name / ID R Group (Position 1) Key Properties/Implications Reference
Target Compound 3-Imidazolylpropyl Enhanced polarity, H-bonding capacity -
1-Butyl-N-cyclohexyl analog Butyl Lipophilic; reduced solubility
1-(3-Morpholinopropyl) analog Morpholinopropyl Improved solubility; morpholine’s basic N atom
1-Pentyl-N-(4-methoxybenzyl) analog Pentyl Moderate lipophilicity; methoxybenzyl adds bulk

Analysis :

  • The imidazolylpropyl group likely improves aqueous solubility compared to purely alkyl chains (e.g., butyl or pentyl) due to its polar imidazole ring .
  • Unlike morpholinopropyl analogs, the imidazole’s aromaticity may enable π-π stacking interactions in biological targets .

Carboxamide Substituent Variations

The N-cyclohexyl carboxamide is conserved in many analogs, but substitutions like N-cyclopentyl or N-(4-methoxybenzyl) alter steric and electronic profiles:

Compound Name / ID Carboxamide Substituent Implications Reference
Target Compound Cyclohexyl Balanced lipophilicity; conformational rigidity -
N-Cyclopentyl analog Cyclopentyl Reduced steric bulk; increased flexibility
N-(4-Methoxybenzyl) analog 4-Methoxybenzyl Enhanced aromatic interactions; higher MW

Analysis :

Core Heterocyclic Modifications

While the pyridino-pyridino-pyrimidine core is conserved in most analogs, other related compounds feature distinct fused systems (e.g., tetrahydroimidazo[1,2-a]pyridine in –4):

Compound Type Core Structure Key Differences Reference
Target Compound Pyridino[2,3-d]pyridino[1,2-a]pyrimidine Fully unsaturated; planar conformation -
Tetrahydroimidazo[1,2-a]pyridine Partially saturated core Reduced aromaticity; increased flexibility

Analysis :

  • The fully unsaturated core of the target compound may enhance binding to flat enzymatic pockets (e.g., kinase ATP-binding sites) compared to saturated analogs .

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